molecular formula C18H27N3O4S B7014319 N-[3-(methylsulfamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide

N-[3-(methylsulfamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7014319
M. Wt: 381.5 g/mol
InChI Key: ATXWCHLMAPNVAK-UHFFFAOYSA-N
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Description

N-[3-(methylsulfamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxane ring, and a sulfonamide group

Properties

IUPAC Name

N-[3-(methylsulfamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-19-26(23,24)16-6-4-5-15(13-16)20-18(22)21-10-8-14(9-11-21)17-7-2-3-12-25-17/h4-6,13-14,17,19H,2-3,7-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXWCHLMAPNVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)NC(=O)N2CCC(CC2)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Oxane Ring: The oxane ring is introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chlorides in the presence of a base such as pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[3-(methylsulfamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biology: The compound is used in biological studies to understand its interactions with various biomolecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine and oxane rings contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(methylsulfamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide: shares similarities with other sulfonamide-containing compounds and piperidine derivatives.

    Sulfonamide Derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.

    Piperidine Derivatives: Piperidine derivatives are widely studied for their pharmacological activities, including analgesic and anti-inflammatory effects.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both the sulfonamide group and the oxane ring makes it distinct from other compounds in its class.

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